molecular formula C17H18O3 B14165245 Bis(4-ethoxyphenyl)methanone CAS No. 5032-11-1

Bis(4-ethoxyphenyl)methanone

Cat. No.: B14165245
CAS No.: 5032-11-1
M. Wt: 270.32 g/mol
InChI Key: XZNQFPSOLGYVDO-UHFFFAOYSA-N
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Description

Bis(4-ethoxyphenyl)methanone: is an organic compound with the molecular formula C17H18O3. It is a type of aromatic ketone, characterized by the presence of two ethoxyphenyl groups attached to a central carbonyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(4-ethoxyphenyl)methanone can be synthesized through several methods. One common method involves the reaction of 4-ethoxybenzoyl chloride with 4-ethoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures consistent product quality and high efficiency. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions: Bis(4-ethoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of bis(4-ethoxyphenyl)methanol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of bis(4-ethoxyphenyl)methanol.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Bis(4-ethoxyphenyl)methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bis(4-ethoxyphenyl)methanone depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating ethoxy groups and the electron-withdrawing carbonyl group. These functional groups affect the compound’s behavior in electrophilic and nucleophilic reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through various binding interactions.

Comparison with Similar Compounds

    Bis(4-methoxyphenyl)methanone: Similar structure with methoxy groups instead of ethoxy groups.

    Bis(4-fluorophenyl)methanone: Contains fluorine atoms instead of ethoxy groups.

    Bis(4-chlorophenyl)methanone: Contains chlorine atoms instead of ethoxy groups.

Uniqueness: Bis(4-ethoxyphenyl)methanone is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and interactions with other molecules. The ethoxy groups provide a balance between electron-donating and steric effects, making the compound versatile in various applications.

Properties

CAS No.

5032-11-1

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

bis(4-ethoxyphenyl)methanone

InChI

InChI=1S/C17H18O3/c1-3-19-15-9-5-13(6-10-15)17(18)14-7-11-16(12-8-14)20-4-2/h5-12H,3-4H2,1-2H3

InChI Key

XZNQFPSOLGYVDO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC

Origin of Product

United States

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